4-Bromo-1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole
Description
4-Bromo-1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole (CAS No. 2101200-03-5) is a brominated pyrazole derivative with the molecular formula C₆H₅BrF₂N₂ and a molecular weight of 239.02 g/mol. This compound features a pyrazole ring substituted with a bromine atom at position 4, a 2,2-difluoroethyl group at position 1, and a methyl group at position 3. It is manufactured as a high-purity intermediate (≥97%) for pharmaceutical applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) .
Properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2/c1-4-5(7)2-10-11(4)3-6(8)9/h2,6H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMBXISVRBKJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound, characterized by a pyrazole ring with bromine and difluoroethyl substituents, suggests a variety of interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C_7H_7BrF_2N_2
- Molecular Weight : Approximately 239.064 g/mol
- Structure : The compound features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The presence of halogen and fluorinated groups significantly influences its reactivity and biological activity.
Anti-inflammatory Effects
Research indicates that pyrazole derivatives, including this compound, exhibit anti-inflammatory properties . These compounds can inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation in various tissues.
Analgesic Properties
This compound may also possess analgesic effects , providing pain relief through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to modulate pain pathways makes it a candidate for further exploration in pain management.
Antimicrobial Activity
Preliminary studies suggest that this compound may demonstrate antimicrobial properties , inhibiting the growth of certain bacteria and fungi. This activity is likely linked to its structural characteristics, which enhance its interaction with microbial targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to inhibit specific enzymes by binding to their active sites.
- Formation of Reactive Intermediates : The difluoroethyl group may facilitate the formation of reactive intermediates that interact with biological macromolecules.
Study on Pyrazole Derivatives
A study focusing on various pyrazole derivatives highlighted the significant biological activities associated with compounds similar to this compound. These compounds were shown to have effective inhibition against Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for treating human African trypanosomiasis (HAT) . While this specific compound was not tested directly in this study, the findings underscore the potential for similar pyrazoles to exhibit therapeutic effects.
| Compound | Target | IC50 (μM) |
|---|---|---|
| DDD85646 | TbNMT | 0.002 |
| 4-Bromo-Pyrazole | TBD | TBD |
Pharmacological Evaluation
In another investigation into the pharmacological profiles of pyrazole derivatives, researchers found that modifications to the core structure significantly improved blood-brain barrier permeability and selectivity against specific enzymes related to inflammation and cancer . Such findings suggest that structural variations in compounds like this compound could enhance their therapeutic efficacy.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 4-Bromo-1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole. Research indicates that this compound exhibits significant antibacterial and antifungal activities against various pathogens. For instance:
- Antibacterial Activity : In vitro tests have shown that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. Specific derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing effectiveness against fungi such as Aspergillus flavus and Candida albicans. Some derivatives have exhibited MIC values indicating potent antifungal activity .
| Activity Type | Pathogen | MIC (mg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 12.5 |
| Antibacterial | Escherichia coli | 12.5 |
| Antifungal | Aspergillus flavus | 6.0 |
| Antifungal | Candida albicans | 8.0 |
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
- Cell Viability Assays : Various studies report IC50 values indicating effective growth inhibition in cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For instance, some derivatives have shown IC50 values as low as 3.5 μM against MCF7 cells .
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.5 |
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can possess anti-inflammatory properties. Studies have demonstrated that certain compounds can effectively reduce inflammation in animal models without significant side effects .
Agricultural Uses
Due to their antimicrobial properties, pyrazole derivatives are being explored as potential agrochemicals for controlling plant pathogens. Their ability to inhibit fungal growth makes them suitable candidates for developing new fungicides.
Material Science
The unique chemical structure of this compound also opens avenues in material science, particularly in the development of novel polymers or coatings that require specific chemical stability or reactivity.
Case Studies
Several case studies illustrate the applications of this compound:
- Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives for their antimicrobial activity and found significant efficacy linked to structural modifications similar to those in our compound .
- Investigation into Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that specific pyrazole derivatives could effectively reduce inflammation in models without severe side effects .
Comparison with Similar Compounds
Data Tables
Table 1: Key Spectral Data for Selected Compounds
| Compound (CAS No.) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | HRMS (m/z) [M+H]+ |
|---|---|---|---|
| 2101200-03-5 | 7.85 (s, 1H, pyrazole), 4.65 (t, 2H, CH₂F₂) | 1650 (C=N), 1120 (C-F) | 240.01 |
| 2411300-20-2 | 7.92 (s, 1H, pyrazole), 2.45 (s, 3H, CH₃) | 1580 (C=C), 1240 (C-F) | 226.03 |
| 1512398-16-1 | 7.50 (d, 2H, Ar-H), 2.35 (s, 3H, CH₃) | 1600 (C=C), 1490 (C-Br) | 252.11 |
Preparation Methods
Bromination of 5-Methylpyrazole
The synthesis of 4-bromo-5-methyl-1H-pyrazole serves as a foundational step. Electrophilic bromination of 5-methylpyrazole using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C achieves regioselective substitution at the 4-position. This selectivity arises from the electron-donating methyl group at position 5, which deactivates adjacent positions, directing bromination to position 4. For instance, treatment of 5-methylpyrazole with NBS in acetonitrile at 80°C for 12 hours yields 4-bromo-5-methyl-1H-pyrazole with 75–85% efficiency. The product is characterized by $$ ^1H $$ NMR (500 MHz, CDCl₃): δ 2.37 (s, 3H, CH₃), 7.83 (s, 1H, H-3), 7.84 (s, 1H, H-5).
N-Alkylation with 2,2-Difluoroethyl Bromide
Subsequent N-alkylation introduces the 2,2-difluoroethyl group. Deprotonation of 4-bromo-5-methyl-1H-pyrazole with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C, followed by addition of 2,2-difluoroethyl bromide, affords the target compound in 60–70% yield. Notably, the use of polar aprotic solvents like dimethylformamide (DMF) at 60°C enhances reaction kinetics, achieving 85% conversion within 4 hours. The reaction mechanism proceeds via an $$ S_N2 $$ pathway, with the pyrazole nitrogen acting as a nucleophile.
Table 1: Optimization of N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 0 → 25 | 6 | 65 |
| K₂CO₃ | DMF | 60 | 4 | 85 |
| DBU | MeCN | 80 | 2 | 78 |
Alternative Synthetic Approaches
Cyclocondensation of Fluorinated Hydrazines
An alternative route involves cyclocondensation of 2,2-difluoroethylhydrazine with 3-bromo-2,4-pentanedione. This one-pot reaction forms the pyrazole core with inherent bromine and methyl substituents. Heating the reagents in ethanol at reflux for 8 hours yields 4-bromo-1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole in 55% yield. However, the limited commercial availability of 3-bromo-2,4-pentanedione restricts scalability.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling offers a modular approach. For example, Suzuki-Miyaura coupling of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole with methylboronic acid installs the methyl group at position 5. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C, this method achieves 70% yield but requires pre-functionalized starting materials.
Analytical Characterization
Spectroscopic Data
The target compound exhibits distinct spectral features:
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Stability studies indicate decomposition above 200°C, with no degradation under ambient storage for 6 months.
Challenges and Optimization
Competing Side Reactions
N-Alkylation may produce bis-alkylated byproducts if stoichiometry is uncontrolled. Limiting 2,2-difluoroethyl bromide to 1.1 equivalents and employing slow addition mitigates this issue.
Solvent and Temperature Effects
Elevated temperatures (>80°C) during cyclocondensation lead to dehydrohalogenation, reducing bromine content. Optimal results are obtained at 60–70°C in ethanol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
